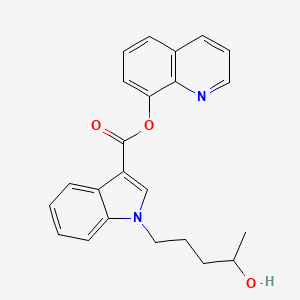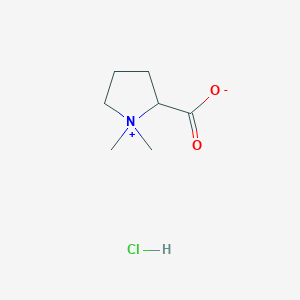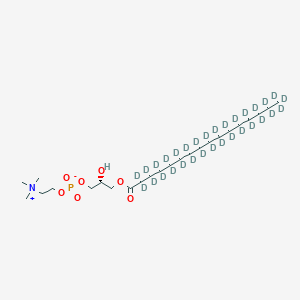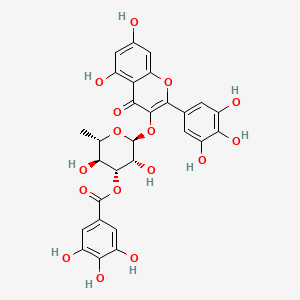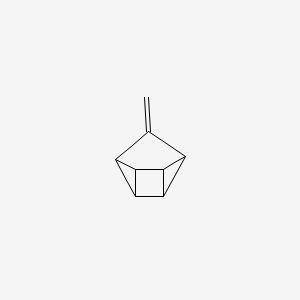
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo(32002,704,6)heptane, 3-methylene- is a complex organic compound with the molecular formula C7H8 It is also known by other names such as quadricyclane This compound is characterized by its unique tetracyclic structure, which consists of four interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- typically involves the photochemical isomerization of norbornadiene. This process requires the presence of a photosensitizer, such as acetone, and ultraviolet light. The reaction proceeds as follows:
- Norbornadiene is dissolved in acetone.
- The solution is irradiated with ultraviolet light.
- The photochemical reaction leads to the formation of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale photochemical reactors equipped with ultraviolet light sources.
- Continuous flow systems to maintain a steady supply of reactants and efficient removal of products.
- Purification steps, such as distillation or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of less strained ring systems.
Substitution: The compound can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of a catalyst like iron(III) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine or bromine) with iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Less strained ring systems.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- has several applications in scientific research:
Chemistry: Used as a model compound to study strained ring systems and their reactivity.
Biology: Investigated for its potential as a photoactive molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced mechanical properties.
Mechanism of Action
The mechanism by which Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- exerts its effects is primarily related to its strained ring system. The high strain energy makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
Norbornadiene: A precursor in the synthesis of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Quadricyclane: Another name for Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Bicyclo[2.2.1]heptane: A related compound with a similar ring structure but fewer rings.
Uniqueness
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- is unique due to its highly strained tetracyclic structure, which imparts significant reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
38898-42-9 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
3-methylidenetetracyclo[3.2.0.02,7.04,6]heptane |
InChI |
InChI=1S/C8H8/c1-2-3-5-6(3)8-4(2)7(5)8/h3-8H,1H2 |
InChI Key |
IZMSINAXDCVVQY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C3C2C4C3C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


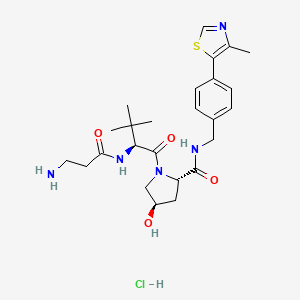
![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)

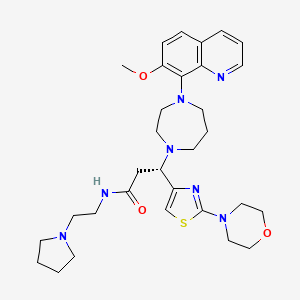
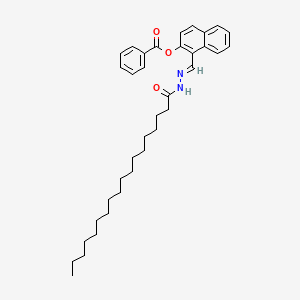
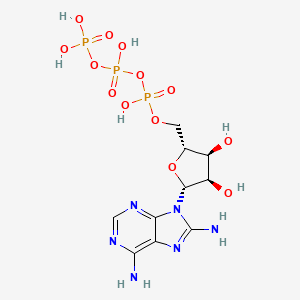
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
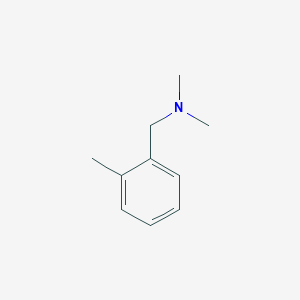
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)

